molecular formula C11H12ClNO3 B182585 2-(Butyrylamino)-4-chlorobenzoic acid CAS No. 777877-45-9

2-(Butyrylamino)-4-chlorobenzoic acid

Cat. No. B182585
M. Wt: 241.67 g/mol
InChI Key: OYDAXENJTPWLSC-UHFFFAOYSA-N
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Description

Amino acids are fundamental units of proteins and play crucial roles in various biological processes . Butyric acid, a short-chain volatile fatty acid, has broad applications in the chemical industry .


Synthesis Analysis

Amino acids can be synthesized through various pathways. For instance, butyric acid-producing bacteria use the acetyl coenzyme A pathway as the predominant butyric acid-producing pathway .


Molecular Structure Analysis

Amino acids have a basic structure that includes an amino group (-NH2), a carboxyl group (-COOH), and a side chain (R group) that varies between different amino acids .


Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions. For example, they can act as both acids and bases due to their amphoteric nature .


Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline substances. Most amino acids are tasteless, but some are sweet (e.g., Glycine, Alanine) or bitter (e.g., Arginine). Amino acids have a high melting point (200-300°C) due to their ionic property .

Scientific Research Applications

Solubility and Thermodynamic Properties

  • Solubility in Organic Solvents: The solubility of 2-amino-4-chlorobenzoic acid, a closely related compound, has been studied in various organic solvents. This research is crucial for optimizing the purification process of such compounds (Li et al., 2017).

Complexation and Binding Studies

  • Molecular Tweezer Complexation: Studies have shown that molecular tweezers with carboxylic acid active sites, which are structurally similar to 2-(Butyrylamino)-4-chlorobenzoic acid, can effectively complex nucleotide bases. This highlights potential applications in molecular recognition and drug design (Zimmerman et al., 1991).

Hydrogen-Bonding and Crystallography

  • Hydrogen-Bonding Patterns: Research on compounds like pyrimethaminium 3-chlorobenzoate reveals intricate hydrogen-bonding patterns, which could be relevant for understanding similar behaviors in 2-(Butyrylamino)-4-chlorobenzoic acid (Devi et al., 2006).

Photocatalysis and Environmental Applications

  • Photocatalytic Water Decontamination: Studies on chlorobenzoic acids, including 4-chlorobenzoic acid, demonstrate their complete mineralization under UV-illuminated TiO2. This research suggests potential environmental applications for similar compounds in water detoxification (D'Oliveira et al., 1993).

Synthesis and Labeling Studies

  • Synthesis of Labelled Compounds: Research on 4-amino-3-(4-chlorophenyl)-butyric acid, which shares structural similarities with 2-(Butyrylamino)-4-chlorobenzoic acid, includes the synthesis of carbon-14- and tritium-labelled compounds, important for pharmaceutical and biochemical research (Küng et al., 1983).

Fluorescence Sensing

  • Enantioselective Fluorescence Sensing: Research has been conducted on compounds derived from 2-chlorobenzoic acid for enantioselective fluorescence sensing of chiral amino alcohols. This indicates potential applications in chiral analysis and sensing technologies (Liu et al., 2008).

Safety And Hazards

The safety and hazards of a substance depend on its specific properties. For example, strong acids and bases can be corrosive and harmful if not handled properly .

Future Directions

The future directions in the field of amino acids could involve improving the production of certain amino acids or their derivatives. For instance, recent advances have been made in n-butanol and butyrate production using engineered Clostridium tyrobutyricum .

properties

IUPAC Name

2-(butanoylamino)-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-3-10(14)13-9-6-7(12)4-5-8(9)11(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDAXENJTPWLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588667
Record name 2-Butanamido-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butyrylamino)-4-chlorobenzoic acid

CAS RN

777877-45-9
Record name 2-Butanamido-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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